molecular formula C15H14N4O4S2 B2357330 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-65-2

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2357330
CAS No.: 851943-65-2
M. Wt: 378.42
InChI Key: DCRZFNXGQMTBAG-UHFFFAOYSA-N
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Description

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-sulfamoylphenethylamine with a thiazolo[3,2-a]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its sulfonamide group, in particular, contributes to its potent antimicrobial properties .

Properties

IUPAC Name

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,7-9H,5-6H2,(H,17,20)(H2,16,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZFNXGQMTBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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